4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);hexafluorophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);hexafluorophosphate is a complex organometallic compound. This compound is notable for its applications in photocatalysis and organic light-emitting diodes (OLEDs). The presence of iridium(3+) in the compound contributes to its unique photophysical properties, making it a valuable material in various scientific and industrial applications.
Mechanism of Action
- These reactions involve α-keto acids as starting substrates, leading to the preparation of ketone derivatives .
- IrH3/IrH3* plays a crucial role in triggering subsequent photoredox cycles, facilitating radical acylation reactions .
- Ir(dFFppy)2(dtbbpy)PF6 impacts several pathways related to radical acylation reactions:
Target of Action
Mode of Action
Biochemical Pathways
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);hexafluorophosphate typically involves the following steps:
Formation of Ligands: The ligands, 4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine and 2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine, are synthesized separately through multi-step organic reactions.
Complexation with Iridium(3+): The ligands are then reacted with an iridium(3+) precursor, such as iridium trichloride, under specific conditions to form the desired complex.
Purification: The resulting complex is purified using techniques such as column chromatography or recrystallization to obtain the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for higher yields and purity, often involving automated reactors and advanced purification systems to ensure consistency and quality.
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);hexafluorophosphate undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, often facilitated by strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, where ligands are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Conditions for substitution reactions vary, but often involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while reduction can produce lower oxidation state species.
Scientific Research Applications
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);hexafluorophosphate has several scientific research applications:
Photocatalysis: The compound is used as a photocatalyst in various organic transformations, leveraging its ability to absorb and emit light efficiently.
Organic Light-Emitting Diodes (OLEDs): It is employed in the fabrication of OLEDs due to its excellent electroluminescent properties.
Biological Imaging: The compound’s photophysical properties make it suitable for use in biological imaging techniques.
Medicinal Chemistry:
Comparison with Similar Compounds
Similar Compounds
4-tert-butylpyridine: A related compound used in dye-sensitized solar cells.
2,2’-bipyridine: Another ligand commonly used in coordination chemistry.
Ruthenium(3+) complexes: Similar to iridium(3+) complexes, but with different photophysical properties.
Uniqueness
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);hexafluorophosphate is unique due to its combination of ligands and the presence of iridium(3+), which imparts distinct photophysical properties. This makes it particularly valuable in applications requiring efficient light absorption and emission.
Properties
IUPAC Name |
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-(2,4-difluorobenzene-6-id-1-yl)-5-fluoropyridine;iridium(3+);hexafluorophosphate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2.2C11H5F3N.F6P.Ir/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*12-7-1-3-9(10(14)5-7)11-4-2-8(13)6-15-11;1-7(2,3,4,5)6;/h7-12H,1-6H3;2*1-2,4-6H;;/q;3*-1;+3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTEVMWIAJZOMHB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.C1=CC(=NC=C1F)C2=C(C=C(C=[C-]2)F)F.F[P-](F)(F)(F)(F)F.[Ir+3] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H34F12IrN4P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1021.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.